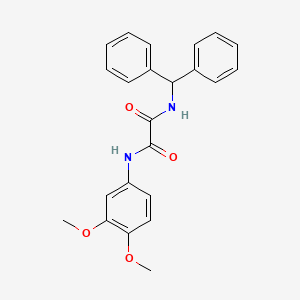![molecular formula C15H27N3O B2695740 N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide CAS No. 1798777-35-1](/img/structure/B2695740.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has been identified as a potential therapeutic agent for the treatment of various cancers, including solid tumors and hematological malignancies.
作用機序
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide targets RNA polymerase I transcription by binding to a specific DNA sequence in the rDNA promoter region, thereby inhibiting the initiation of transcription. This results in the downregulation of ribosomal RNA synthesis, which leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has also been shown to inhibit the DNA damage response pathway, which is critical for the survival of cancer cells.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to apoptosis in cancer cells. It also inhibits the DNA damage response pathway, which is critical for the survival of cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has been shown to downregulate ribosomal RNA synthesis, which leads to the inhibition of protein synthesis and the induction of cell death in cancer cells.
実験室実験の利点と制限
One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide is its specificity for cancer cells, which makes it a promising therapeutic agent for cancer treatment. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide is its toxicity, which can limit its clinical application. Further studies are needed to determine the optimal dosage and administration schedule for N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide.
将来の方向性
There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide. One direction is the development of combination therapies that can enhance the anti-cancer activity of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide. Another direction is the identification of biomarkers that can predict the response to N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide treatment. Additionally, the development of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide analogs with improved pharmacokinetic and pharmacodynamic properties is an area of active research. Finally, the clinical evaluation of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide as a therapeutic agent for cancer treatment is an important future direction for this field of research.
Conclusion
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide is a promising therapeutic agent for the treatment of various cancers. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and the activation of the p53 pathway. Despite its toxicity, N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has shown potent anti-cancer activity in preclinical models and has the potential to be used in combination with chemotherapy and radiation therapy. Further research is needed to determine the optimal dosing and administration schedule for N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide and to identify biomarkers that can predict the response to treatment.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide involves a multi-step process that begins with the reaction of 1,2-dimethylpropylamine with methyl acrylate to form N-(1,2-dimethylpropyl)methylacrylamide. This intermediate is then reacted with cyclohexylmethylamine to obtain N-(1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide. The final step involves the addition of cyanogen bromide to the amine group to form N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has been shown to have potent anti-cancer activity in preclinical models of various cancers, including breast, ovarian, pancreatic, and hematological malignancies. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[cyclohexyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-12(2)15(3,11-16)17-14(19)10-18(4)13-8-6-5-7-9-13/h12-13H,5-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXFOKZWVZPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)
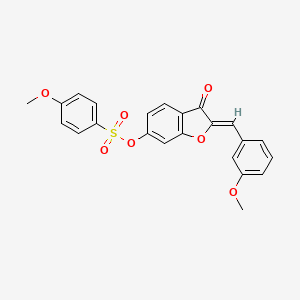
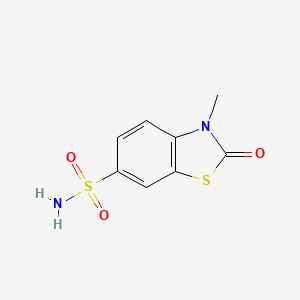
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
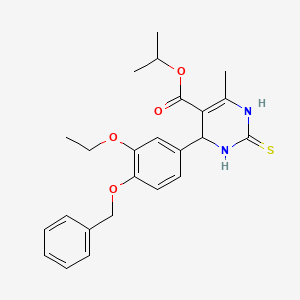
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)

![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)
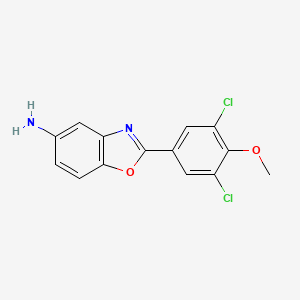
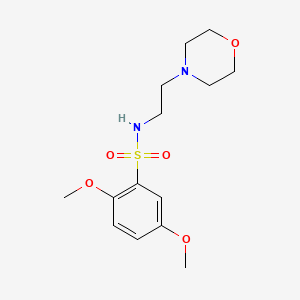
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)
